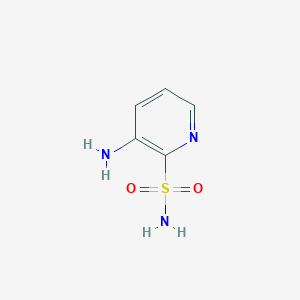

3-Aminopyridine-2-sulfonamide

CAS No.: 94527-46-5

Cat. No.: VC5524562

Molecular Formula: C5H7N3O2S

Molecular Weight: 173.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94527-46-5 |

|---|---|

| Molecular Formula | C5H7N3O2S |

| Molecular Weight | 173.19 |

| IUPAC Name | 3-aminopyridine-2-sulfonamide |

| Standard InChI | InChI=1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) |

| Standard InChI Key | PGTKYSKJIJPEMY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—functionalized at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with an amino group (-NH₂). This arrangement creates a polar, planar framework capable of participating in hydrogen bonding and π-π interactions, which influence solubility and binding affinity in biological systems .

Physicochemical Characteristics

While exact experimental data for 3-aminopyridine-2-sulfonamide are sparse, its properties can be inferred from related sulfonamide derivatives:

-

Solubility: Sulfonamides generally exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to their ionizable sulfonamide group (pKa ~5–7) .

-

Thermal Stability: Pyridine-based sulfonamides typically decompose above 200°C, with stability influenced by substituent electronic effects .

-

Crystallinity: The planar structure and hydrogen-bonding capacity often lead to crystalline solid-state forms, though polymorphic variations may exist.

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis of 3-aminopyridine-2-sulfonamide typically involves the reaction of 3-aminopyridine with pyridine-2-sulfonyl chloride under controlled conditions. A representative method from recent literature involves:

-

Sulfonylation: Treating 3-aminopyridine with 2 equivalents of pyridine-2-sulfonyl chloride in pyridine solvent at 80°C for 5 hours .

-

Work-up: Neutralization with aqueous sodium hydroxide, followed by extraction and purification via recrystallization.

This method yields the target compound but faces challenges with over-sulfonylation when using unprotected amines. For instance, reactions with 2-aminopyridine derivatives risk forming double-sulfonylated byproducts unless protective groups (e.g., N-methylation) are employed .

Industrial-Scale Production

Scalable synthesis often employs continuous flow reactors to enhance yield and purity. Key considerations include:

-

Reagent Efficiency: Optimizing stoichiometry to minimize waste.

-

Green Chemistry: Substituting traditional solvents (e.g., DMF) with biodegradable alternatives and using catalytic reagents to reduce environmental impact .

Chemical Reactivity and Derivative Formation

N-Alkylation and Functionalization

The sulfonamide’s NH group undergoes alkylation under basic conditions. For example:

-

Methylation: Treatment with sodium hydride and methyl iodide in DMF yields N-methyl-3-aminopyridine-2-sulfonamide .

-

Methoxymethylation: Reaction with methoxymethyl chloride introduces a polar, hydrolytically labile group, useful in prodrug design .

Radical-Mediated Transformations

Intramolecular radical reactions enable the formation of complex heterocycles. When 3-aminopyridine-2-sulfonamide derivatives bearing bromine substituents are treated with tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN), two pathways dominate:

-

-ipso Cyclization: Generates spirocyclic intermediates via radical addition to the pyridine ring .

-

[1, -ortho Substitution: Produces bipyridine derivatives through cross-coupling at adjacent positions .

These reactions are highly dependent on the substituent positions and reaction conditions, offering routes to structurally diverse libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume